Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate

Description

Chemical Structure and Properties

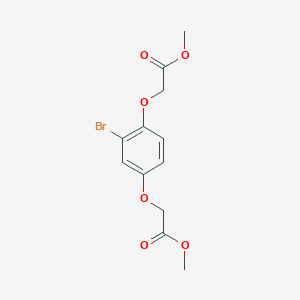

Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate (CAS: 84794-82-1) is a brominated aromatic ester with the molecular formula C₁₄H₁₅BrO₆ and a molecular weight of 359.17 g/mol . It features a central 2-bromo-1,4-phenylene core linked via ether bonds to two acetate groups, each esterified with methyl groups. The compound is characterized by its high purity (≥95%) and is commonly used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and supramolecular systems .

Synthesis and Applications The compound is synthesized through esterification and halogenation reactions. For example, analogous compounds like Diethyl 2,2′-((thiobis(4,1-phenylene))bis(oxy))diacetate (CAS: Not specified) are prepared via refluxing phenolic precursors with haloacetate esters in polar aprotic solvents such as DMF . This compound is noted for its role in generating hydrazide derivatives for targeting neurological disorders, such as Alzheimer’s disease, through cholinergic modulation .

Properties

IUPAC Name |

methyl 2-[3-bromo-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO6/c1-16-11(14)6-18-8-3-4-10(9(13)5-8)19-7-12(15)17-2/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRUKSJOTKNBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC(=C(C=C1)OCC(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 2-Bromo-1,4-dihydroxybenzene or a related brominated phenol derivative is commonly employed as the aromatic core.

- Methyl bromoacetate or dimethyl acetic anhydride can be used as acylating agents to introduce the acetate groups.

- Bases such as potassium carbonate or sodium hydride facilitate the ether formation and esterification.

Reaction Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Ether Formation | Reaction of 2-bromo-1,4-dihydroxybenzene with methyl bromoacetate or chloroacetic acid derivatives | Base (K2CO3 or NaH), aprotic solvent (acetone, DMF), reflux or room temp | Formation of bis(oxy) linkage via nucleophilic substitution |

| 2. Esterification | Conversion of carboxylic acid intermediates to methyl esters if not directly formed | Methanol, acid catalyst (H2SO4 or HCl), reflux | Ensures formation of dimethyl ester groups |

| 3. Purification | Extraction, washing, drying, and crystallization | Solvents like dichloromethane, ethyl acetate | Achieves high purity crystalline product |

Reaction Parameters

- Temperature: Typically ambient to reflux (25–80 °C), depending on the step.

- Time: From several hours to 2 days for completion.

- Solvents: Polar aprotic solvents such as DMF, acetonitrile, or acetone are preferred for ether formation; methanol or ethanol for esterification.

- Atmosphere: Reactions often performed under inert atmosphere (nitrogen or argon) to prevent oxidation or debromination.

Detailed Example from Related Literature

A closely related synthetic procedure reported for a bromo-substituted phenylene bis(oxy) diacetate derivative involves:

- Stirring a mixture of 2-bromo-1,4-dihydroxybenzene with methyl bromoacetate and potassium carbonate in acetonitrile at 60 °C for 48 hours in the dark to prevent photodegradation.

- Removal of solvent under reduced pressure, extraction with dichloromethane, washing with water and brine, drying over sodium sulfate, and purification by silica gel chromatography.

- Yield reported near 95%, with product characterized by NMR and crystallography confirming the structure.

Research Findings and Analytical Data

Crystallographic Data

Spectroscopic Characterization

- NMR (1H and 13C): Signals consistent with aromatic protons, methylene groups adjacent to oxygen, and methyl ester groups.

- IR: Strong ester carbonyl absorption near 1735 cm⁻¹, ether C–O stretching bands.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate.

Comparative Table of Preparation Methods

| Preparation Aspect | Method A (Ether Formation + Esterification) | Method B (Direct Esterification) | Notes |

|---|---|---|---|

| Starting Material | 2-bromo-1,4-dihydroxybenzene + methyl bromoacetate | 2-bromo-1,4-dihydroxybenzene + acetic anhydride + methanol | Method A preferred for better control |

| Base Used | Potassium carbonate or sodium hydride | Acid catalyst for esterification | Base avoids side reactions |

| Solvent | Acetonitrile, DMF, acetone | Methanol, ethanol | Polar aprotic solvents improve yields |

| Temperature | 60 °C, 48 h | Reflux, 4–6 h | Longer time for ether formation |

| Yield | Up to 95% | Variable, often lower | Purification critical |

| Purification | Silica gel chromatography | Crystallization | Chromatography yields higher purity |

Summary and Recommendations

The preparation of this compound is best achieved by a two-step process involving ether formation followed by esterification under controlled conditions using polar aprotic solvents and mild bases. The reaction requires protection from light and moisture to prevent debromination and hydrolysis. Purification by chromatography and crystallization yields a high-purity product suitable for further applications.

The method outlined in recent crystallographic studies provides a reliable protocol with detailed parameters ensuring reproducibility and high yield. While no direct patents or alternative synthetic routes specifically for this compound were found, analogous procedures from brominated phenylene bis(oxy) derivatives and esterification chemistry support these approaches.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenylene ring can undergo oxidation to form quinones or other oxidized derivatives.

Reduction Reactions: The ester groups can be reduced to alcohols under appropriate conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation: Products include quinones and other oxidized phenylene derivatives.

Reduction: Products include alcohols and other reduced forms of the ester groups.

Scientific Research Applications

Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate is used in various scientific research applications, including:

Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate involves its interaction with molecular targets through its brominated phenylene ring and ester groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The molecular pathways involved include nucleophilic substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

Electronic Effects

- The bromine substituent in this compound introduces electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to non-halogenated analogues like Dimethyl 2,2′-[1,4-phenylenebis(oxy)]diacetate (CAS: 80791-19-1) .

- The nitro-substituted analogue (CAS: 83785-11-9) exhibits stronger electron-withdrawing characteristics, but its instability limits synthetic utility .

Steric and Solubility Profiles

- Di-tert-butyl derivatives (e.g., CAS: 1054625-64-7) exhibit increased steric bulk due to tert-butyl groups, reducing solubility in polar solvents but improving thermal stability .

- The sulfur-containing analogue (CAS: Not specified) demonstrates higher solubility in non-polar solvents due to the thiobis linkage, which also enhances resistance to oxidative degradation .

Biological Activity

Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate (CAS Number: 84794-82-1) is a synthetic compound with notable biological activities, particularly in the realms of antioxidant and anticancer properties. This article explores its biological activity based on various studies and findings.

- Molecular Formula : C12H13BrO6

- Molecular Weight : 333.13 g/mol

- Structure : The compound features a bromo-substituted phenylene group linked by ether bonds to two acetate moieties.

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, a related compound was shown to ameliorate hydrogen peroxide-induced oxidative damage in HaCaT keratinocytes, indicating a protective effect against oxidative stress .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies have revealed that certain bromophenol derivatives, including those structurally related to this compound, inhibited the viability of leukemia K562 cells and induced apoptosis without affecting cell cycle distribution. This suggests a mechanism of action that may involve apoptosis induction as a pathway for cancer cell death .

Case Studies

-

Cell Viability and Apoptosis Assays :

- A study assessed the cytotoxicity of various bromophenol derivatives against leukemia cells using MTT assays. The results indicated that compounds structurally similar to this compound significantly reduced cell viability and induced apoptosis in K562 cells .

- The mechanism was further explored through flow cytometry analysis, which confirmed increased apoptosis rates in treated cells.

-

Oxidative Stress Mitigation :

- Another investigation focused on the role of these compounds in reducing reactive oxygen species (ROS) levels in keratinocyte models. The tested derivatives showed a marked decrease in ROS generation upon treatment with H₂O₂, highlighting their potential as therapeutic agents against oxidative damage .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of several compounds related to this compound:

| Compound Name | Antioxidant Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Compound A | High | Moderate | Apoptosis induction |

| Compound B | Moderate | High | ROS scavenging |

| This compound | Significant | Significant | Apoptosis induction and ROS reduction |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate, and how can reaction conditions be systematically optimized?

- Methodological Answer : A combination of nucleophilic aromatic substitution and esterification is commonly employed. To optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading), use statistical Design of Experiments (DoE) . This approach minimizes trial runs by identifying critical variables through factorial designs or response surface methodologies . Computational tools like reaction path searches (e.g., quantum chemical calculations) can further refine conditions by predicting energy barriers and intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should purity be validated?

- Methodological Answer :

- Structural confirmation : Use H/C NMR to verify the bromophenylene backbone and ester groups. IR spectroscopy confirms C=O (ester) and C-O-C (ether) stretches.

- Purity validation : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) ensures minimal by-products. Cross-reference retention times with known standards and quantify impurities via calibration curves .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Preventive measures : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation and skin contact.

- Emergency response : For spills, neutralize with inert absorbents (e.g., vermiculite). In case of exposure, follow SDS guidelines: rinse eyes/skin with water for 15+ minutes and seek medical attention. Maintain a Safety Data Sheet (SDS) accessible in the lab .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reaction yields or mechanistic pathways for this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify transition states. Compare computational activation energies with experimental kinetic data to validate mechanisms. For yield discrepancies, use sensitivity analysis within DoE frameworks to isolate variables (e.g., solvent purity, trace moisture) causing variability .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for high-resolution separation.

- Membrane technologies : Nanofiltration or ultrafiltration membranes (MWCO ~300-500 Da) can separate low-molecular-weight by-products. Validate efficiency via mass balance and recovery rate calculations .

Q. How can researchers design experiments to investigate the environmental degradation or atmospheric stability of this compound?

- Methodological Answer :

- Accelerated degradation studies : Expose the compound to UV light (simulating sunlight) in environmental chambers and monitor degradation products via LC-MS.

- Atmospheric modeling : Use computational tools to predict reaction kinetics with hydroxyl radicals or ozone, referencing methodologies from atmospheric pollutant fate studies .

Q. What strategies are recommended for studying the compound’s role as a precursor in polymer or supramolecular synthesis?

- Methodological Answer :

- Polymerization monitoring : Employ real-time FT-IR or Raman spectroscopy to track ester/ether bond formation during polymerization.

- Supramolecular assembly : Use dynamic light scattering (DLS) and X-ray crystallography to analyze self-assembly behavior in varying solvent systems. Compare with analogs like p-phenylene diacetate derivatives to identify structural influences .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Controlled replication : Standardize reaction conditions (e.g., catalyst batch, solvent drying) across labs.

- Cross-validation : Use multivariate analysis (e.g., PCA) to identify outliers in datasets. Reconcile discrepancies by correlating reactivity with electronic parameters (Hammett constants) derived from computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.